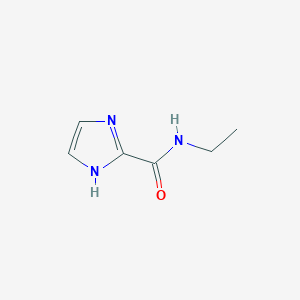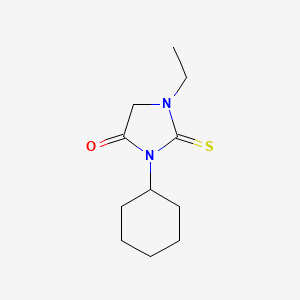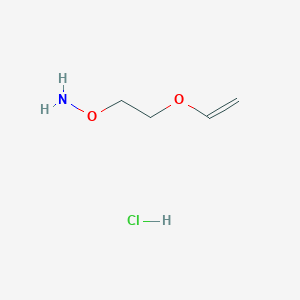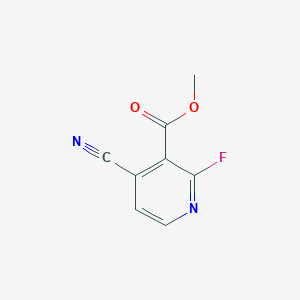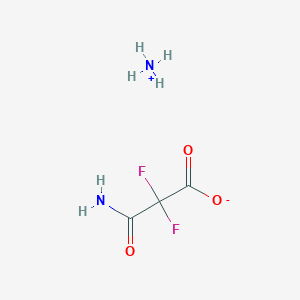
Ammonium 3-amino-2,2-difluoro-3-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium 3-amino-2,2-difluoro-3-oxopropanoate is a fluorinated organic compound with significant potential in various scientific fields. The presence of fluorine atoms in its structure imparts unique chemical properties, making it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ammonium 3-amino-2,2-difluoro-3-oxopropanoate typically involves the reaction of 2,2-difluoro-3-oxopropanoate with ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The use of catalysts and specific reaction temperatures can optimize the yield and purity of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The compound is then purified using techniques such as crystallization or chromatography to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions: Ammonium 3-amino-2,2-difluoro-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amino alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include difluoroenolates, amino alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ammonium 3-amino-2,2-difluoro-3-oxopropanoate has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as increased thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of ammonium 3-amino-2,2-difluoro-3-oxopropanoate involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds and interact with enzyme active sites, altering their activity. This interaction can modulate various biochemical pathways, making the compound valuable for studying enzyme kinetics and drug interactions.
Comparación Con Compuestos Similares
2,2-Difluoro-3-oxopropanoate: A precursor in the synthesis of ammonium 3-amino-2,2-difluoro-3-oxopropanoate.
3-Amino-2,2-difluoropropan-1-ol: A related compound with similar structural features but different functional groups.
Uniqueness: this compound stands out due to its unique combination of amino and difluoro groups, which impart distinct chemical and biological properties
Propiedades
Fórmula molecular |
C3H6F2N2O3 |
|---|---|
Peso molecular |
156.09 g/mol |
Nombre IUPAC |
azanium;3-amino-2,2-difluoro-3-oxopropanoate |
InChI |
InChI=1S/C3H3F2NO3.H3N/c4-3(5,1(6)7)2(8)9;/h(H2,6,7)(H,8,9);1H3 |
Clave InChI |
NCJDEIDNUIEQFU-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(C(C(=O)[O-])(F)F)N.[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



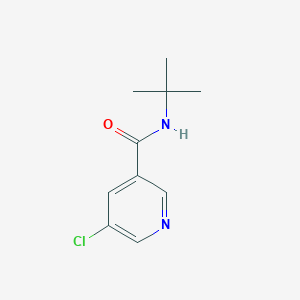
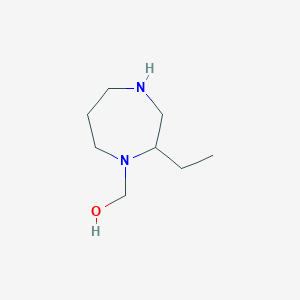
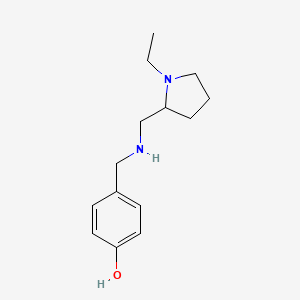
![(4R,4aS,6aR,7R,9R,11S,11aS,11bR)-7-Acetoxy-11-hydroxy-4,11b-dimethyl-8-methylenetetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid](/img/structure/B12832639.png)
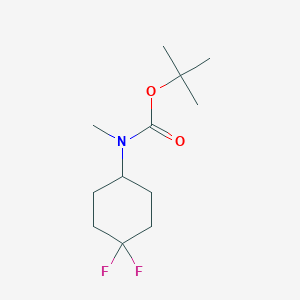
![2-hexyldecyl 2-[5-[5-[3-(2-hexyldecoxycarbonyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene-3-carboxylate](/img/structure/B12832647.png)
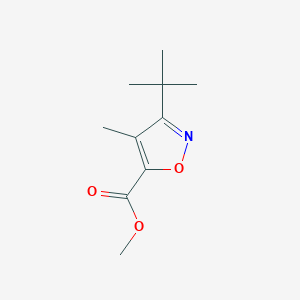
![3-Iodo-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B12832651.png)
